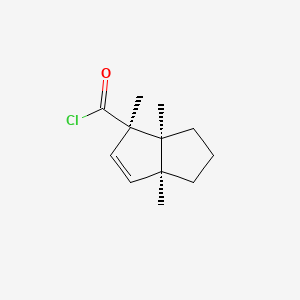
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is a complex organic compound with a unique structure It is characterized by its pentalene core, which is a bicyclic hydrocarbon, and the presence of a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentalene core, followed by the introduction of the carbonyl chloride group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s reactivity makes it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the activity of specific enzymes and their role in various biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating certain diseases and conditions, leveraging their unique chemical properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological assays.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3aS,6aS)-octahydro-1-pentalenyl chloroacetate
- (1R,3aS,6aS)-octahydro-1-pentalenol
Uniqueness
Compared to similar compounds, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride stands out due to its specific functional group and the resulting reactivity. The presence of the carbonyl chloride group provides unique opportunities for chemical modifications and applications that are not possible with its analogs.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c1-10-5-4-6-12(10,3)11(2,8-7-10)9(13)14/h7-8H,4-6H2,1-3H3/t10-,11-,12-/m0/s1 |
Clave InChI |
UPXHKNRQJAPFED-SRVKXCTJSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]1([C@](C=C2)(C)C(=O)Cl)C |
SMILES canónico |
CC12CCCC1(C(C=C2)(C)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



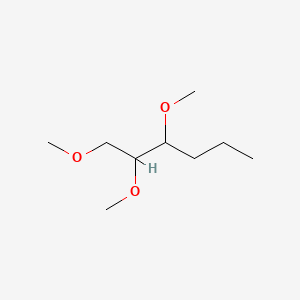
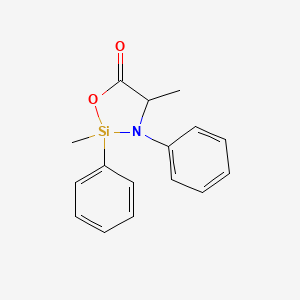
![N-Butanol,[1-14C]](/img/structure/B13811629.png)

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
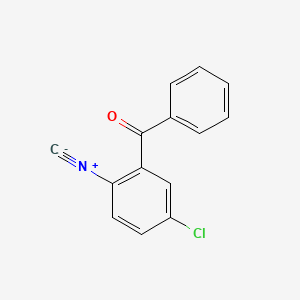
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
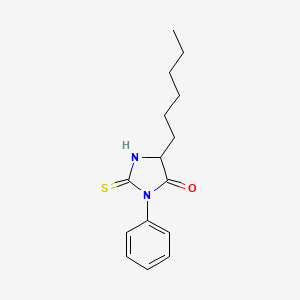
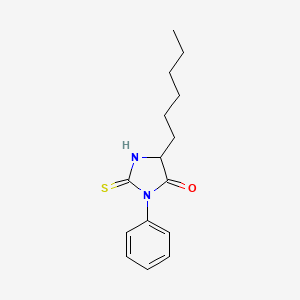
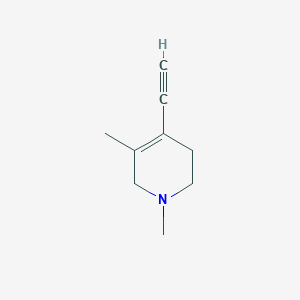
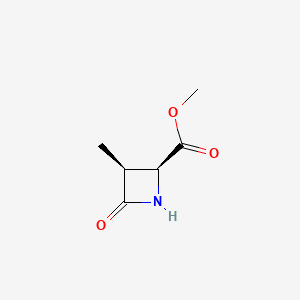
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
